(R)-1-(6-Bromopyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound that features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridine-2-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Bromopyridin-2-yl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Formation of azides, ethers, or other substituted derivatives.
Oxidation Products: Formation of imines, nitriles, or oximes.
Reduction Products: Formation of secondary or tertiary amines.
Scientific Research Applications
®-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
6-Bromopyridin-2-ylmethanamine: A structurally similar compound with a different substitution pattern.
2-Bromopyridine: A simpler analog that lacks the propan-1-amine moiety.
Uniqueness
®-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine and an amine group, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m1/s1 |
InChI Key |
YIGYLEOPRNZMCB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C1=NC(=CC=C1)Br)N |
Canonical SMILES |
CCC(C1=NC(=CC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.